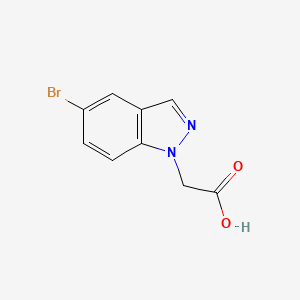
2-(5-Bromo-1H-indazol-1-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-1H-indazol-1-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indazol-1-YL)acetic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the nitrogen atom of the indazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(5-Bromo-1H-indazol-1-YL)acetic acid undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives of the indazole ring.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
2-(5-Bromo-1H-indazol-1-YL)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(5-Bromo-1H-indazol-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been found to inhibit the activity of certain enzymes, which are necessary for cell growth and division.
Molecular Targets: It targets specific proteins and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.
相似化合物的比较
2-(5-Bromo-1H-indazol-1-YL)acetic acid can be compared with other indazole derivatives:
Indazole-3-acetic acid: Similar in structure but with an acetic acid moiety at the 3-position instead of the nitrogen atom.
5-Bromoindazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Indazole-1-acetic acid: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
2-(5-bromoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-1-2-8-6(3-7)4-11-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI 键 |
GKGNIVHBVPXRAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C=NN2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
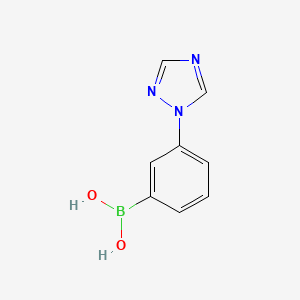
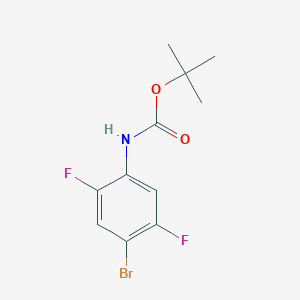
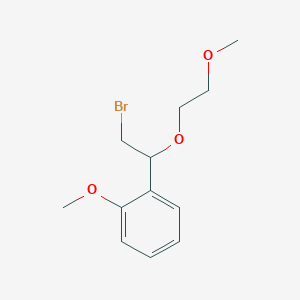
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
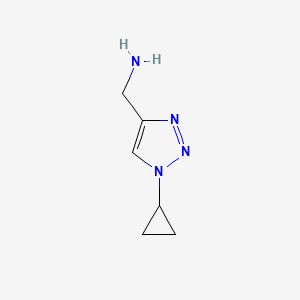
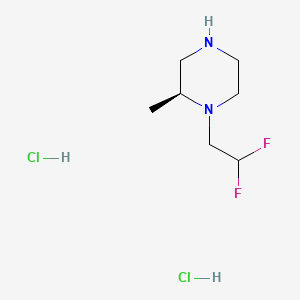

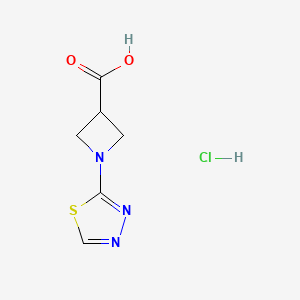
![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
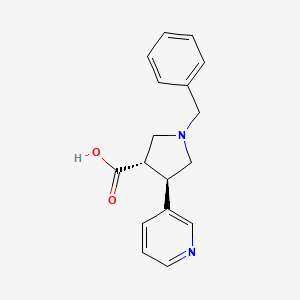
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
